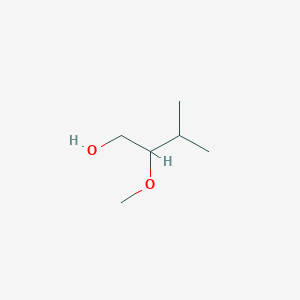

2-メトキシ-3-メチルブタン-1-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-3-methylbutan-1-ol is an organic compound with the molecular formula C6H14O2. It is a clear, colorless liquid that is completely soluble in water and has a mild odor. This compound is commonly used as a solvent in various industrial applications due to its low toxicity and ready biodegradability .

科学的研究の応用

2-Methoxy-3-methylbutan-1-ol is widely used in scientific research and industrial applications:

Chemistry: It is used as a solvent for paints, inks, and fragrances.

Biology: It is employed in the preparation of various biological reagents and buffers.

Medicine: It is used in the synthesis of pharmaceutical intermediates.

Industry: It is a raw material for the production of industrial detergents and cleaning agents.

作用機序

Target of Action

It is known that this compound is widely used as a solvent for paints, inks, and fragrances . Therefore, it can be inferred that its targets might be related to these applications.

Mode of Action

The mode of action of 2-Methoxy-3-methylbutan-1-ol involves its interaction with other compounds in the environment. For instance, it has been reported that the kinetics of the reaction of 2-Methoxy-3-methylbutan-1-ol with OH radicals has been studied using a relative rate method . This suggests that the compound may interact with radicals in its environment, leading to changes in the radicals or the compound itself.

Biochemical Pathways

It has been identified as an oxidation product of dyes such as methyl yellow, methyl red, and methyl orange

Result of Action

It has been identified as an oxidation product of certain dyes , suggesting that it may contribute to the degradation of these compounds at the molecular level.

Action Environment

The action of 2-Methoxy-3-methylbutan-1-ol can be influenced by various environmental factors. For instance, its reaction with OH radicals suggests that its activity may be affected by the presence of these radicals in the environment . Additionally, its use as a solvent suggests that it may interact with a wide range of other compounds, potentially affecting its action, efficacy, and stability.

生化学分析

Biochemical Properties

It is known to react with OH radicals

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions and their consequences are not yet fully known.

Dosage Effects in Animal Models

The effects of 2-Methoxy-3-methylbutan-1-ol vary with different dosages in animal models

準備方法

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbutan-1-ol can be synthesized through the methylation of acetoin with dimethyl carbonate in a one-step process. This method is considered sustainable due to its improved process mass intensity and atom economy .

Industrial Production Methods: In industrial settings, 2-Methoxy-3-methylbutan-1-ol is produced by Kuraray and other chemical manufacturers. The production process involves the reaction of 3-methyl-3-buten-1-ol with methanol in the presence of a catalyst .

Types of Reactions:

Oxidation: 2-Methoxy-3-methylbutan-1-ol can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can undergo reduction reactions to form various alcohol derivatives.

Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Strong nucleophiles such as sodium hydride or sodium amide can be used for substitution reactions.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted alcohols with different functional groups.

類似化合物との比較

Isoamyl Alcohol (3-Methylbutan-1-ol): Similar in structure but differs in the position of the methoxy group.

2-Methyl-1-butanol: Another isomer with a different arrangement of the carbon chain.

Ethylene Glycol Monobutyl Ether: An isomer used as a solvent in similar applications.

Uniqueness: 2-Methoxy-3-methylbutan-1-ol is unique due to its combination of low toxicity, ready biodegradability, and effective solvent properties. Its ability to participate in various chemical reactions makes it a versatile compound in both research and industrial applications.

生物活性

2-Methoxy-3-methylbutan-1-ol, also known as isobutyl methoxypropanol, is a chemical compound with the molecular formula C6H14O2. It is primarily used in various industrial applications, including as a solvent in coatings and inks. Understanding its biological activity is essential for evaluating its safety and potential therapeutic applications.

- Molecular Formula : C6H14O2

- Molecular Weight : 114.18 g/mol

- CAS Number : 13896532

Biological Activity Overview

Research on 2-Methoxy-3-methylbutan-1-ol has revealed several biological activities, particularly in relation to its antimicrobial properties and its role in modulating biological systems.

Antimicrobial Activity

Studies have indicated that 2-Methoxy-3-methylbutan-1-ol exhibits antimicrobial properties against various pathogens. The compound's effectiveness against bacteria and fungi suggests potential applications in food preservation and hygiene products.

| Pathogen | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 10 | 50 |

This table summarizes the antimicrobial efficacy of 2-Methoxy-3-methylbutan-1-ol against selected pathogens, indicating a significant inhibition zone at a concentration of 50 mg/mL.

The antimicrobial action of 2-Methoxy-3-methylbutan-1-ol is hypothesized to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis. Additionally, it may interfere with metabolic pathways essential for microbial growth.

Case Studies

Several case studies have highlighted the biological activity of 2-Methoxy-3-methylbutan-1-ol:

- Food Preservation : A study investigated the use of 2-Methoxy-3-methylbutan-1-ol as a natural preservative in food products. Results showed a significant reduction in microbial load when the compound was incorporated into food matrices, extending shelf life without compromising sensory qualities .

- Pharmaceutical Applications : In another case study, researchers explored the potential of this compound in drug formulations. It was found to enhance the solubility and bioavailability of certain drugs, suggesting its utility as a pharmaceutical excipient .

Toxicological Profile

While the biological activity of 2-Methoxy-3-methylbutan-1-ol shows promise, it is crucial to assess its safety profile. Toxicological studies indicate that at high concentrations, the compound may exhibit cytotoxic effects on mammalian cells. Therefore, further research is necessary to establish safe exposure levels for various applications.

特性

IUPAC Name |

2-methoxy-3-methylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(2)6(4-7)8-3/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSOZTQTGNCDCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。